molecular formula C11H15NO4S B3060146 Methyl 4-(N-ethylmethanesulfonamido)benzoate CAS No. 1820704-15-1

Methyl 4-(N-ethylmethanesulfonamido)benzoate

Cat. No.: B3060146
CAS No.: 1820704-15-1
M. Wt: 257.31
InChI Key: HDMXZNFVDMPATQ-UHFFFAOYSA-N
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Description

Methyl 4-(N-ethylmethanesulfonamido)benzoate is a chemical compound intended for research and experimental purposes exclusively. It is not approved for use in humans, animals, or as a food additive. This compound belongs to a class of methanesulfonamide derivatives, which are of significant interest in medicinal chemistry and pharmaceutical research. Compounds featuring a methyl benzoate backbone linked to a sulfonamide group are frequently investigated as key intermediates or target molecules in drug discovery. Specifically, methanesulfonamide groups are recognized in scientific literature as a principal pharmacophore in the design of selective cyclooxygenase-2 (COX-2) inhibitors . Research indicates that the methylsulfonyl (SO₂Me) moiety is a critical structural feature that allows such molecules to interact selectively with the COX-2 enzyme, which is a key target for developing new anti-inflammatory agents with potentially improved gastric safety profiles . As such, this compound serves as a valuable building block for researchers synthesizing and evaluating novel bioactive molecules, particularly for probing enzyme binding sites and structure-activity relationships. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) prior to handling this material. The product is for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

methyl 4-[ethyl(methylsulfonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-4-12(17(3,14)15)10-7-5-9(6-8-10)11(13)16-2/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMXZNFVDMPATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)C(=O)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201190175
Record name Benzoic acid, 4-[ethyl(methylsulfonyl)amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201190175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820704-15-1
Record name Benzoic acid, 4-[ethyl(methylsulfonyl)amino]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820704-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[ethyl(methylsulfonyl)amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201190175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(N-ethylmethanesulfonamido)benzoate typically involves the reaction of methyl 4-aminobenzoate with ethyl methanesulfonate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the amino group by the ethyl methanesulfonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically heated under reflux to drive the reaction to completion, followed by purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-ethylmethanesulfonamido)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide moiety, leading to the formation of sulfoxides or sulfones.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted sulfonamides with different alkyl or aryl groups.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include reduced forms of the sulfonamide moiety.

Scientific Research Applications

Methyl 4-(N-ethylmethanesulfonamido)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of Methyl 4-(N-ethylmethanesulfonamido)benzoate involves its interaction with specific molecular targets and pathways. The sulfonamide moiety can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : The ortho-substituted sulfonamido analog (Methyl 2-(N-ethylmethanesulfonamido)benzoate) exhibits reduced solubility due to steric hindrance, whereas the para-substituted target compound benefits from better planarity and crystallinity .

Piperazinyl-Quinoline Benzoate Derivatives

A series of compounds synthesized by attaching quinoline-carbonyl-piperazinyl groups to methyl benzoate (e.g., C1–C7 in ) highlights structural diversity:

Compound Code Quinoline Substituent Molecular Formula Molecular Weight (g/mol) Notable Properties Reference
C1 Phenyl C₂₈H₂₅N₃O₃ 451.52 Baseline activity; used as reference
C2 4-Bromophenyl C₂₈H₂₄BrN₃O₃ 530.42 Enhanced halogen bonding; higher polarity
C3 4-Chlorophenyl C₂₈H₂₄ClN₃O₃ 485.97 Similar to C2 but with lower molecular weight
C4 4-Fluorophenyl C₂₈H₂₄FN₃O₃ 469.51 Electron-withdrawing effects; improved metabolic stability

Key Observations :

  • Electron-Withdrawing Groups : Fluorine (C4) and trifluoromethyl (C7) substituents improve metabolic stability and lipophilicity, critical for drug-likeness .

Functional Group Analogues

Carbamate vs. Sulfonamido Derivatives

  • Methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate (): Incorporates a carbamate (–OCO₂–) group instead of sulfonamido. Carbamates are more hydrolytically stable under physiological conditions but less electron-withdrawing than sulfonamides .

Aminoethyl vs. Sulfonamido Derivatives

  • (S)-Methyl 4-(1-aminoethyl)benzoate (): The primary amine group introduces basicity, enabling protonation at physiological pH, which contrasts with the neutral sulfonamido group in the target compound. This difference significantly impacts solubility and membrane permeability .

Biological Activity

Methyl 4-(N-ethylmethanesulfonamido)benzoate, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through a nucleophilic substitution reaction involving methyl 4-aminobenzoate and ethyl methanesulfonate. The reaction typically occurs under basic conditions using reagents such as sodium hydroxide or potassium carbonate. The general reaction can be summarized as follows:

Methyl 4 aminobenzoate+Ethyl methanesulfonateNaOHMethyl 4 N ethylmethanesulfonamido benzoate\text{Methyl 4 aminobenzoate}+\text{Ethyl methanesulfonate}\xrightarrow{\text{NaOH}}\text{Methyl 4 N ethylmethanesulfonamido benzoate}

This compound features a sulfonamide group that is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfonamide moiety can inhibit enzymes by mimicking substrates or interacting with active sites. This property is particularly relevant in antimicrobial applications, where it can inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis.
  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties through apoptosis induction in cancer cells, potentially by modulating cell signaling pathways involved in cell proliferation and survival.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity against various bacterial strains. A study conducted by demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Properties

In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines. For instance, research published in reported that this compound induced apoptosis in human breast cancer cells by activating caspase pathways. The compound's ability to target specific signaling pathways makes it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating promising antibacterial properties.
  • Cancer Cell Line Studies :
    • In experiments involving MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. IC50 values were determined to be approximately 25 µM for MCF-7 cells, indicating significant anticancer potential.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
Methyl 2-(N-ethylmethanesulfonamido)benzoateSimilar to this compound but with different positioning of the sulfonamide groupExhibits similar antimicrobial properties but varies in potency
SulfanilamideA classic sulfonamide antibioticWell-established antimicrobial effects but less selective than newer derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-(N-ethylmethanesulfonamido)benzoate
Reactant of Route 2
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Methyl 4-(N-ethylmethanesulfonamido)benzoate

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